

Application Notes: Cell Culture Treatment with 42-(2-Tetrazolyl)rapamycin (Temsirolimus, CCI-779)

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Compound of Interest		
Compound Name:	42-(2-Tetrazolyl)rapamycin	
Cat. No.:	B15552880	Get Quote

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus. While specific data for a compound with this exact nomenclature is limited, it is structurally analogous to the well-characterized and FDA-approved rapamycin analog, Temsirolimus (CCI-779). Temsirolimus is chemically known as Rapamycin 42-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate] and is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] These application notes will focus on the use of Temsirolimus (referred to interchangeably as its alternative name CCI-779) as a representative compound for this class of 42-substituted rapamycin analogs in cell culture applications.

Temsirolimus is widely used in cancer research due to its ability to modulate cell growth, proliferation, and survival.[2][3] It exerts its effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cellular metabolism and growth.[1][2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in cell cycle arrest at the G1 phase, induction of autophagy, and inhibition of angiogenesis.[2][4][5]

Mechanism of Action



Temsirolimus is a selective inhibitor of the mTOR signaling pathway. The mTOR protein kinase is a central regulator of cell metabolism, growth, and proliferation and exists in two distinct complexes: mTORC1 and mTORC2.[3][6] Temsirolimus primarily targets mTORC1.[2] The mechanism involves:

- Binding to FKBP12: Temsirolimus enters the cell and binds to the immunophilin FK506binding protein 12 (FKBP12).[1][2]
- Inhibition of mTORC1: The Temsirolimus-FKBP12 complex binds to the FRB domain of mTOR, specifically within the mTORC1 complex.[2][7] This allosterically inhibits the kinase activity of mTORC1.
- Downstream Effects: Inhibition of mTORC1 prevents the phosphorylation of key downstream targets that are critical for protein synthesis and cell cycle progression, such as S6K1 and 4E-BP1.[2][4] This leads to a reduction in cell proliferation, induction of autophagy, and a decrease in the production of proteins that regulate the cell cycle, such as cyclin D1.[4][5]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of Temsirolimus in various cancer cell lines. These values are critical for designing experiments and selecting appropriate treatment concentrations.

Table 1: IC50 Values of Temsirolimus in Various Cancer Cell Lines



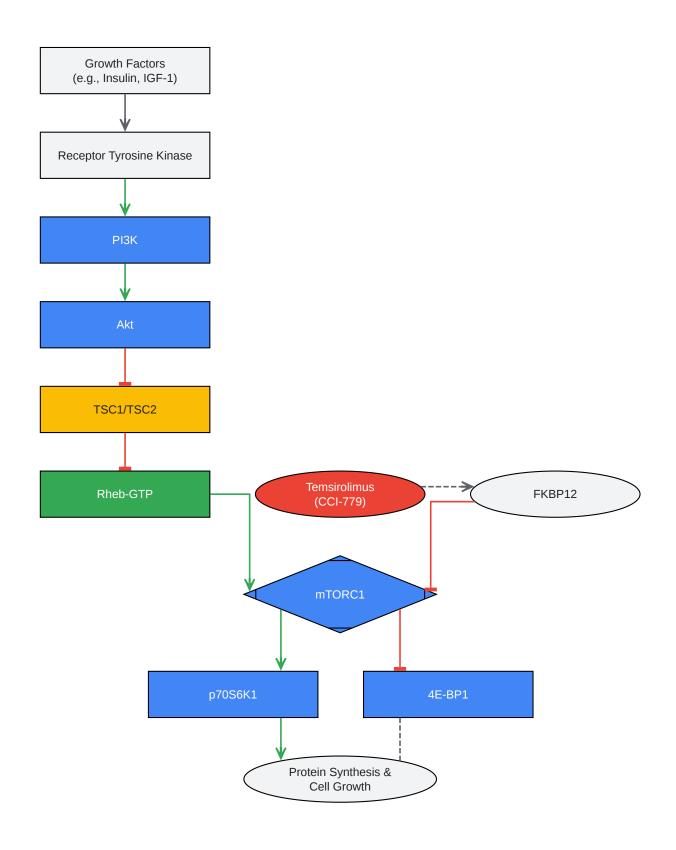
Cell Line	Cancer Type	Assay	Incubation Time (hours)	IC50 Value	Reference
SKBr3	Breast Cancer	Proliferation Assay	-	1.6 nM	
BT474	Breast Cancer	Proliferation Assay	-	4.3 nM	
A498	Kidney Cancer	MTT Assay	72	0.35 μΜ	[8][9]
A498	Kidney Cancer	MTT Assay	144 (6 days)	0.5 μΜ	[9]
mTOR (cell- free)	Kinase Assay	-	-	1.76 μΜ	[8][9][10]

Note: IC50 values can vary depending on the specific assay conditions, cell density, and passage number. It is recommended to perform a dose-response curve for your specific cell line and experimental setup.

Visualizations

Signaling Pathway Diagram



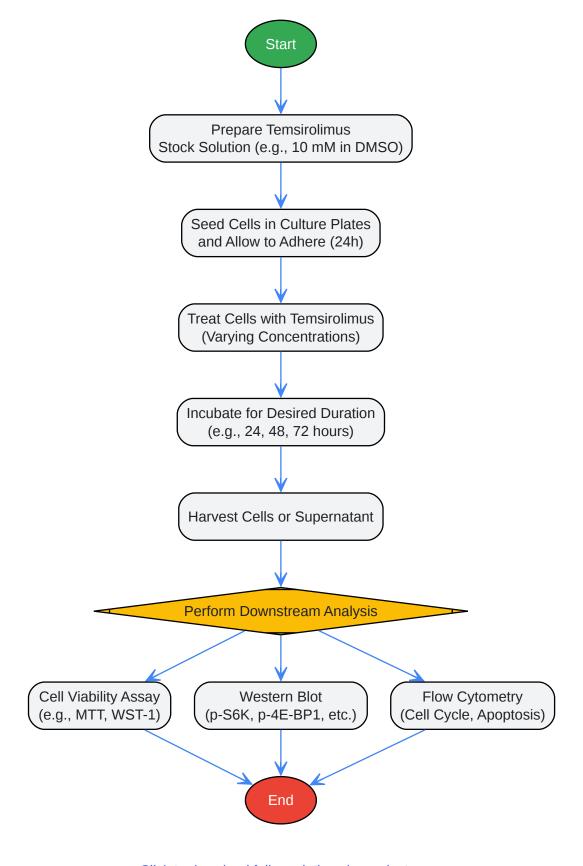


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Caption: Simplified mTOR signaling pathway showing the inhibitory action of Temsirolimus.



Experimental Workflow Diagram



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